molecular formula C9H7FO3 B178036 Methyl 2-fluoro-5-formylbenzoate CAS No. 165803-94-1

Methyl 2-fluoro-5-formylbenzoate

Cat. No. B178036
Key on ui cas rn: 165803-94-1
M. Wt: 182.15 g/mol
InChI Key: PMWMARHAHYBCLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07786108B2

Procedure details

Add N-bromosuccinimide (2.46 g, 13.86 mmol) and benzoyl peroxide (0.152 g, 0.630 mmol) to a solution of 2-fluoro-5-methyl-benzoic acid methyl ester (1.06 g, 6.30 mmol) in carbon tetrachloride (50 mL). Heat the mixture at reflux for 4 h. Cool the mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the resulting residue in dimethylsulfoxide (30 mL) and heat at reflux for 16 h. Cool the mixture to room temperature and dilute with water (100 mL) and ethyl acetate (100 mL). Extract the aqueous layer with ethyl acetate (3×100 mL). Wash the combined organic layers with water (3×100 mL), followed by brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter and concentrate. Purify the residue by chromatography over silica gel, eluting with hexanes/ethyl acetate (80:20), to provide the title compound as a tan solid (0.228 g, 20%). 1H NMR (CDCl3, 300 MHz) δ 3.89 (s, 3H), 7.31-7.44 (m, 1H), 8.05-8.12 (m, 1H), 8.44-8.53 (m, 1H), 10.00 (s, 1H); TLC Rf=0.65 (3:1 Hexanes/Ethyl Acetate).
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
0.152 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
20%

Identifiers

REACTION_CXSMILES
BrN1[C:6](=O)[CH2:5][CH2:4][C:3]1=[O:8].C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[CH3:27][O:28][C:29](=[O:38])[C:30]1[CH:35]=C(C)C=C[C:31]=1[F:37]>C(Cl)(Cl)(Cl)Cl>[CH3:27][O:28][C:29](=[O:38])[C:30]1[CH:35]=[C:4]([CH:3]=[O:8])[CH:5]=[CH:6][C:31]=1[F:37]

Inputs

Step One
Name
Quantity
2.46 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.152 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
1.06 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)C)F)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat the mixture
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
WASH
Type
WASH
Details
wash with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the resulting residue in dimethylsulfoxide (30 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heat
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture to room temperature
ADDITION
Type
ADDITION
Details
dilute with water (100 mL) and ethyl acetate (100 mL)
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous layer with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
Wash the combined organic layers with water (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify the residue by chromatography over silica gel
WASH
Type
WASH
Details
eluting with hexanes/ethyl acetate (80:20)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=CC(=C1)C=O)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.228 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 19.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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